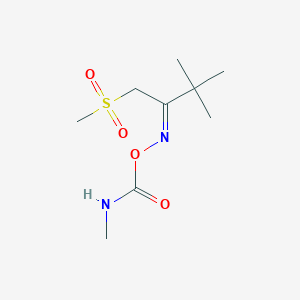
m-Tolualdehyde 2,4-dinitrophenylhydrazone
描述
m-Tolualdehyde 2,4-dinitrophenylhydrazone: is an organic compound with the molecular formula C14H12N4O4 and a molecular weight of 300.27 g/mol . It is a derivative of m-tolualdehyde and 2,4-dinitrophenylhydrazine, commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones .
准备方法
Synthetic Routes and Reaction Conditions: m-Tolualdehyde 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between m-tolualdehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydrazone derivative . The reaction can be represented as follows:
m-Tolualdehyde+2,4-Dinitrophenylhydrazine→m-Tolualdehyde 2,4-dinitrophenylhydrazone+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions: m-Tolualdehyde 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazone derivatives.
科学研究应用
m-Tolualdehyde 2,4-dinitrophenylhydrazone has several scientific research applications, including:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones in environmental and biological samples.
Environmental Testing: Employed in the analysis of air and water samples to detect the presence of aldehydes and ketones.
Biological Studies: Used in studies involving the identification and quantification of carbonyl compounds in biological systems.
Industrial Applications: Utilized in the quality control of industrial processes involving aldehydes and ketones.
作用机制
The mechanism of action of m-tolualdehyde 2,4-dinitrophenylhydrazone involves the formation of a hydrazone derivative through a condensation reaction with aldehydes and ketones. The hydrazone formation is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of water . This reaction is highly specific and forms a stable hydrazone product, which can be easily detected and quantified .
相似化合物的比较
- Benzaldehyde 2,4-dinitrophenylhydrazone
- p-Tolualdehyde 2,4-dinitrophenylhydrazone
- o-Tolualdehyde 2,4-dinitrophenylhydrazone
Comparison: m-Tolualdehyde 2,4-dinitrophenylhydrazone is unique due to the presence of a methyl group at the meta position of the benzene ring, which influences its reactivity and stability compared to its ortho and para isomers . This structural difference can affect the compound’s chemical behavior and its applications in various analytical and industrial processes .
属性
IUPAC Name |
N-[(3-methylphenyl)methylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRXQUGVASQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334335 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2880-05-9 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Tolualdehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















